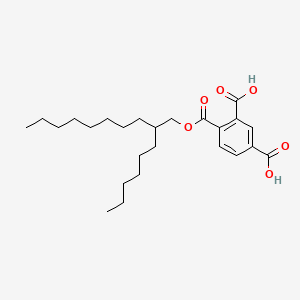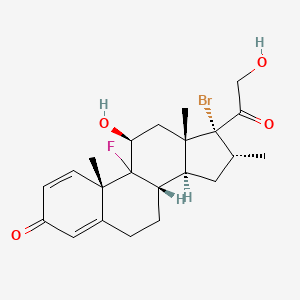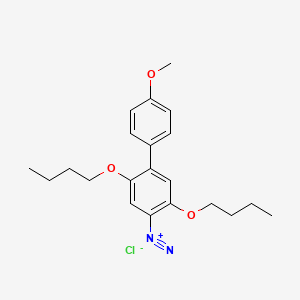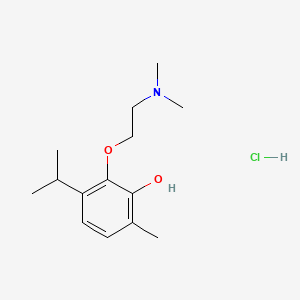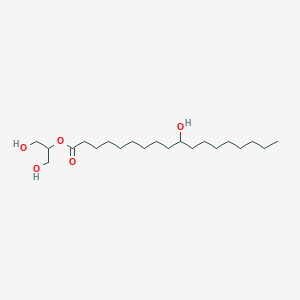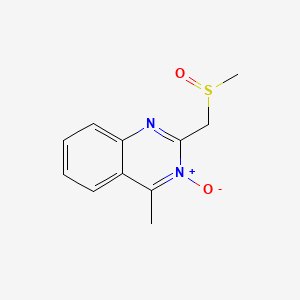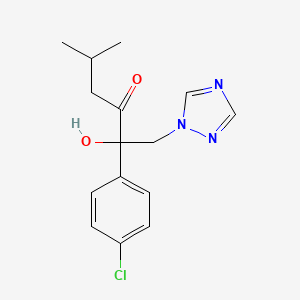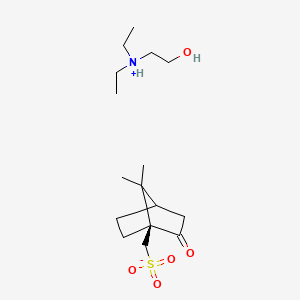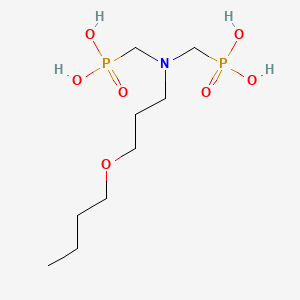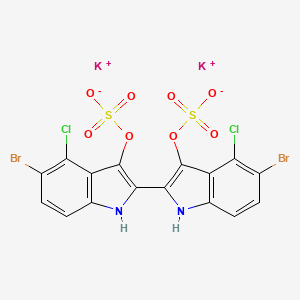![molecular formula C11H20O5 B12687799 [2-(1-Hydroxyethyl)-2-methyl-1,3-dioxolan-4-yl]methyl butyrate CAS No. 40533-68-4](/img/structure/B12687799.png)
[2-(1-Hydroxyethyl)-2-methyl-1,3-dioxolan-4-yl]methyl butyrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-(1-Hydroxyethyl)-2-methyl-1,3-dioxolan-4-yl]methyl butyrate is an organic compound that belongs to the class of esters It is characterized by the presence of a dioxolane ring, which is a five-membered ring containing two oxygen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-(1-Hydroxyethyl)-2-methyl-1,3-dioxolan-4-yl]methyl butyrate typically involves the reaction of butyric acid with a dioxolane derivative. One common method is the esterification reaction, where butyric acid reacts with [2-(1-Hydroxyethyl)-2-methyl-1,3-dioxolan-4-yl]methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. Additionally, the use of solid acid catalysts in a packed bed reactor can enhance the efficiency of the esterification process.
化学反応の分析
Types of Reactions
[2-(1-Hydroxyethyl)-2-methyl-1,3-dioxolan-4-yl]methyl butyrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amides or thioesters, depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, [2-(1-Hydroxyethyl)-2-methyl-1,3-dioxolan-4-yl]methyl butyrate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme-catalyzed esterification and hydrolysis reactions. Its ester bond is susceptible to enzymatic cleavage, making it a valuable tool for investigating the activity of esterases and lipases.
Medicine
In medicine, this compound has potential applications as a prodrug. The ester bond can be hydrolyzed in vivo to release the active drug, providing a controlled release mechanism that can enhance the therapeutic efficacy and reduce side effects.
Industry
In the industrial sector, this compound is used as a flavoring agent and fragrance due to its pleasant odor. It is also employed as a solvent and intermediate in the synthesis of other fine chemicals.
作用機序
The mechanism of action of [2-(1-Hydroxyethyl)-2-methyl-1,3-dioxolan-4-yl]methyl butyrate involves the hydrolysis of the ester bond to release the corresponding alcohol and carboxylic acid. This hydrolysis can be catalyzed by enzymes such as esterases and lipases, which facilitate the cleavage of the ester bond. The released alcohol and carboxylic acid can then participate in various biochemical pathways, exerting their effects on molecular targets within the cell.
類似化合物との比較
Similar Compounds
[2-(1-Hydroxyethyl)-2-methyl-1,3-dioxolan-4-yl]methyl acetate: Similar structure but with an acetate group instead of a butyrate group.
[2-(1-Hydroxyethyl)-2-methyl-1,3-dioxolan-4-yl]methyl propionate: Similar structure but with a propionate group instead of a butyrate group.
[2-(1-Hydroxyethyl)-2-methyl-1,3-dioxolan-4-yl]methyl formate: Similar structure but with a formate group instead of a butyrate group.
Uniqueness
The uniqueness of [2-(1-Hydroxyethyl)-2-methyl-1,3-dioxolan-4-yl]methyl butyrate lies in its specific ester group, which imparts distinct chemical and physical properties. The butyrate group provides a different reactivity profile compared to other ester groups, influencing the compound’s behavior in chemical reactions and its applications in various fields.
特性
CAS番号 |
40533-68-4 |
|---|---|
分子式 |
C11H20O5 |
分子量 |
232.27 g/mol |
IUPAC名 |
[2-(1-hydroxyethyl)-2-methyl-1,3-dioxolan-4-yl]methyl butanoate |
InChI |
InChI=1S/C11H20O5/c1-4-5-10(13)14-6-9-7-15-11(3,16-9)8(2)12/h8-9,12H,4-7H2,1-3H3 |
InChIキー |
LYNCVFJUAUWEAM-UHFFFAOYSA-N |
正規SMILES |
CCCC(=O)OCC1COC(O1)(C)C(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


